benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934580
InChI: InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
SMILES:
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate

CAS No.:

Cat. No.: VC15934580

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate -

Specification

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
Standard InChI InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
Standard InChI Key CIMOMVDNFMVGGV-SNVBAGLBSA-N
Isomeric SMILES C1[C@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Molecular Characteristics

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate (IUPAC name: benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate) is a white crystalline solid with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . Its structure comprises a benzyloxycarbonyl (Cbz) group attached to the nitrogen of a methylcarbamate side chain, which is further linked to the (5S)-configured oxazolidinone ring. Key identifiers include:

PropertyValueSource
CAS Registry Number274264-55-0
SMILESC1C@HCNC(=O)OCC2=CC=CC=C2
InChI KeyCIMOMVDNFMVGGV-SNVBAGLBSA-N
Melting PointNot reported

The compound’s stereochemistry is critical to its function, as the (5S) configuration ensures proper spatial orientation for interactions in biological systems .

Synthetic Pathways and Methodologies

Key Synthetic Routes

The synthesis of benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate typically involves multi-step sequences starting from chiral epoxides or amino alcohols. A representative route, adapted from rivaroxaban intermediate synthesis , proceeds as follows:

  • Epoxide Ring-Opening: (S)-Epichlorohydrin reacts with 4-(4-aminophenyl)morpholin-3-one to form an amino alcohol intermediate.

  • Oxazolidinone Formation: Cyclization of the amino alcohol with phosgene or carbonyl diimidazole (CDI) generates the oxazolidinone core .

  • Carbamate Protection: The primary amine on the methyl side chain is protected with benzyl chloroformate (Cbz-Cl) under basic conditions .

This route emphasizes the use of stereospecific reagents and protective group strategies to preserve the (5S) configuration. Alternative methods employ enzymatic resolution or asymmetric catalysis to achieve enantiomeric purity .

Process Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and eco-friendliness, as evidenced by patent WO2013046211A1 , which highlights:

  • Solvent Selection: Use of polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.

  • Catalysis: Employment of palladium or nickel catalysts for hydrogenolytic deprotection steps.

  • Yield Improvements: Reported yields exceed 80% for critical steps when using optimized stoichiometry .

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography of analogous oxazolidinones, such as (4-benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate , reveals:

  • Planar Oxazolidinone Ring: The five-membered ring adopts a near-planar conformation (r.m.s. deviation = 0.045 Å), with substituents oriented perpendicular to the ring plane .

  • Hydrogen Bonding: N–H···O interactions stabilize supramolecular chains in the crystal lattice, a feature likely conserved in the title compound .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (C=O stretch, oxazolidinone) and ~1700 cm⁻¹ (carbamate carbonyl) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 7.35–7.25 (m, 5H, benzyl), δ 4.85 (q, 1H, CH–O), δ 3.90–3.70 (m, 2H, oxazolidinone CH₂) .

    • ¹³C NMR: δ 156.5 (C=O, carbamate), δ 154.2 (C=O, oxazolidinone) .

Applications in Pharmaceutical Synthesis

Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate is a pivotal intermediate in the synthesis of rivaroxaban (Xarelto®), a Factor Xa inhibitor . Its role includes:

  • Amine Protection: The Cbz group safeguards the primary amine during subsequent coupling reactions .

  • Stereochemical Control: The (5S) configuration ensures correct spatial alignment for binding to Factor Xa’s active site .

Comparative studies indicate that omitting the Cbz group or altering the stereochemistry reduces anticoagulant efficacy by >90% .

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